1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
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Overview
Description
1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a complex organic compound that features a unique combination of a cyclopropane ring, a piperazine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or piperazine rings can be modified using halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. The triazole ring can bind to enzymes or receptors, modulating their activity. This compound may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
1-cyclopropanecarbonyl-4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to its combination of a cyclopropane ring, a piperazine ring, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H21N5O |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
cyclopropyl-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H21N5O/c1-10-14-15-12(16(10)2)9-17-5-7-18(8-6-17)13(19)11-3-4-11/h11H,3-9H2,1-2H3 |
InChI Key |
GGXMUAUXJYIMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCN(CC2)C(=O)C3CC3 |
Origin of Product |
United States |
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